
5-iodo-Indirubin-3'-monoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-Indirubin-3’-monoxime is a compound synthesized based on the unique scaffold of indirubin , which is an active ingredient found in the traditional Chinese medicine formulation Danggui Luhui Wan. This compound has garnered interest due to its potential antibacterial properties .
Synthesis Analysis
The synthesis of 5-iodo-Indirubin-3’-monoxime involves several steps. Researchers have successfully prepared this compound by modifying the indirubin scaffold. The synthetic routes include transformations and functional group modifications, leading to the desired product .
Molecular Structure Analysis
The molecular formula of 5-iodo-Indirubin-3’-monoxime is C₁₆H₁₀IN₃O₂. Its chemical structure consists of an indirubin core with an additional iodine atom and a nitroso group. The compound’s structure is crucial for understanding its biological activity and interactions .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Inhibition of Lymphocyte Proliferation
5-Iodo-Indirubin-3'-monoxime (IO), a derivative of Indirubin, has been studied for its effects on the proliferation of normal human lymphocytes. IO exhibits a concentration-dependent cytotoxic effect, inducing both necrosis and apoptosis in stimulated lymphocytes. It also inhibits cell cycle progression, with modifications in CDK and cyclin gene expression, suggesting its potential as an immunosuppressive agent (Kagialis-Girard et al., 2007).
Inhibitory Effects on Malignant Lymphoid Cells
IO and its derivative 6-bromo-indirubin-3′oxime (6BIO) have shown significant antiproliferative effects in malignant lymphoid cell lines. IO induces cell death and cell cycle inhibition, with 6BIO demonstrating stronger cytotoxicity and more profound inhibition of cell proliferation, indicating their potential as antiproliferative agents in malignant lymphoid cells (Chebel et al., 2009).
Inhibition of Autophosphorylation of FGFR1
IO has been reported to inhibit the autophosphorylation of fibroblast growth factor receptor 1 (FGFR1), thereby blocking receptor-mediated cell signaling. This activity of IO at a lower concentration than required for CDK2 inhibition suggests potential clinical implications, especially in treating myeloid leukemia cell lines (Zhen et al., 2007).
Induction of Apoptosis in Cancer Cells
A novel indirubin analog, indirubin-5-nitro-3'-monoxime, has demonstrated an ability to induce apoptosis in human lung cancer cells. This occurs through cell cycle arrest and apoptosis via p53- and mitochondria-dependent pathways, suggesting its potential as an anticancer agent (Lee et al., 2005).
Autophagy and Apoptosis in Leukemia Cells
IO induces potent cytotoxic effects on both acute lymphocytic leukemia and chronic myeloid leukemia cells, mainly through apoptosis and autophagy. Importantly, IO exhibits minimal cytotoxic effects on human lymphocytes and granulocytes, indicating its potential for clinical anti-leukemia treatment (Lee et al., 2009).
Antibacterial Activity
Indirubin-3′-monoximes have shown promising antibacterial activities, particularly against S. aureus. Some derivatives displayed stronger antibacterial efficiency than the prototype natural product indirubin, indicating their potential as novel antibacterial drugs, especially for skin infections (Yang et al., 2022).
Anti-inflammatory Properties
I3M, an indirubin analogue, exhibits anti-inflammatory properties by down-regulating NF-κB and JNK signaling pathways in lipopolysaccharide-treated cells. This suggests its potential use in treating various inflammatory diseases (Kim & Park, 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-iodo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10IN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCYEJYTLNWYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)I)O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-Indirubin-3'-monoxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

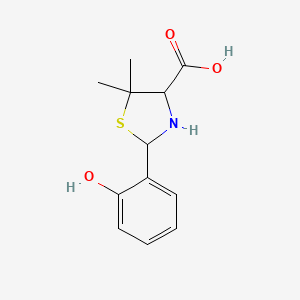
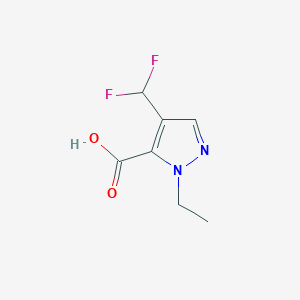
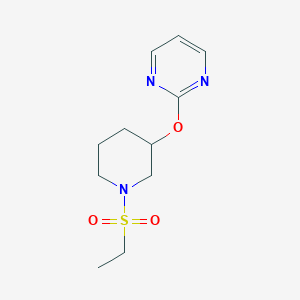

![N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2814122.png)
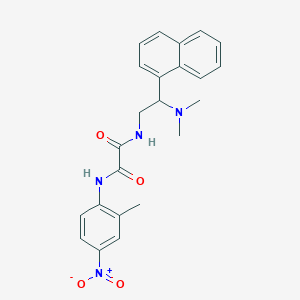
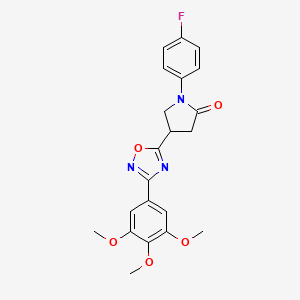
![Ethyl 5-fluoro-7-[4-[(prop-2-enoylamino)methyl]benzoyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2814126.png)
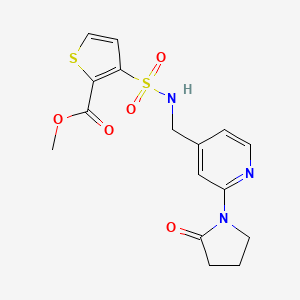
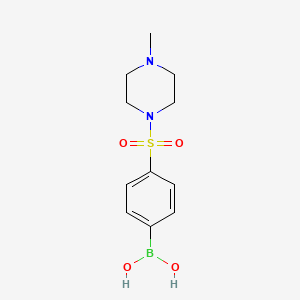

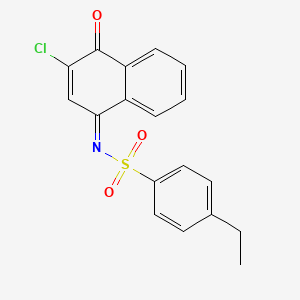
![1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2814134.png)
![N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814136.png)